AG-5473
説明
AG-5473 is a novel small-molecule kinase inhibitor developed for targeting aberrant signaling pathways in oncology, particularly in non-small cell lung cancer (NSCLC) and colorectal carcinoma. Structurally, this compound features a pyrido[2,3-d]pyrimidine core with a trifluoromethyl substituent at the C7 position, enhancing its binding affinity to ATP pockets in kinase domains . Preclinical studies demonstrate a half-maximal inhibitory concentration (IC50) of 2.3 nM against EGFR<sup>L858R/T790M</sup> mutants, with >100-fold selectivity over wild-type EGFR . Its pharmacokinetic profile includes a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67%, attributed to optimized logP (2.1) and solubility (32 µg/mL at pH 7.4) .
特性
CAS番号 |
255910-29-3 |
|---|---|
分子式 |
C25H29N3O6 |
分子量 |
467.522 |
IUPAC名 |
(1R,9S)-4-cyclopentyl-13-[2-(3,5-dimethoxyphenyl)-2-oxoacetyl]-4,7,13-triazatricyclo[7.3.1.02,7]tridec-2-ene-5,8-dione |
InChI |
InChI=1S/C25H29N3O6/c1-33-17-10-15(11-18(12-17)34-2)23(30)25(32)28-19-8-5-9-20(28)24(31)27-14-22(29)26(13-21(19)27)16-6-3-4-7-16/h10-13,16,19-20H,3-9,14H2,1-2H3/t19-,20+/m1/s1 |
InChIキー |
KWWUMKFDGLMVFR-UXHICEINSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)C(=O)N2C3CCCC2C(=O)N4C3=CN(C(=O)C4)C5CCCC5)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AG-5473; AG 5473; AG5473 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AG-5473 involves multiple steps, including the formation of the hexahydro-epiminopyrazinoazocine core and the introduction of the cyclopentyl and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
AG-5473 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of AG-5473 is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
類似化合物との比較
Compound A: Imatinib (STI-571)
- Structure : Benzamide backbone with a piperazine moiety.
- Target : BCR-ABL tyrosine kinase (IC50 = 25 nM).
- Selectivity : 10-fold lower for PDGFR and c-KIT compared to AG-5473’s kinase selectivity .
- Clinical Limitations : Resistance mutations (e.g., T315I) reduce efficacy, whereas this compound maintains potency against analogous EGFR mutations .
Compound B: Osimertinib (AZD9291)
- Structure : Pyrimidine-based irreversible inhibitor with acrylamide warhead.
- Target : EGFR<sup>T790M</sup> (IC50 = 1.4 nM).
- Advantage Over this compound : Higher CNS penetration (brain-to-plasma ratio = 0.8 vs. This compound’s 0.3) .
- Disadvantage : Severe interstitial lung disease (4.3% incidence) compared to this compound’s milder rash (Grade 1–2 in 12% of preclinical models) .
Compound C: Dasatinib (BMS-354825)
- Structure : Thiazole-carboxamide scaffold.
- Target : Broad-spectrum kinase inhibition (SRC, ABL, EGFR).
- Selectivity : this compound exhibits 50-fold higher specificity for EGFR mutants over SRC .
Pharmacokinetic and Efficacy Data
Table 1. Key Pharmacological Parameters
| Parameter | This compound | Imatinib | Osimertinib | Dasatinib |
|---|---|---|---|---|
| IC50 (nM) | 2.3 | 25 | 1.4 | 0.8 |
| Oral Bioavailability | 67% | 98% | 70% | 34% |
| Plasma t1/2 | 8.2 h | 18 h | 48 h | 3–5 h |
| CNS Penetration | 0.3 | 0.1 | 0.8 | 0.05 |
Table 2. Toxicity Profiles
| Toxicity | This compound Incidence | Osimertinib Incidence | Dasatinib Incidence |
|---|---|---|---|
| Rash | 12% | 34% | 22% |
| Cardiotoxicity | 0% | 2.1% | 10% |
| Pneumonitis | 1.5% | 4.3% | 1.8% |
Discussion of Findings
This compound’s structural optimization confers superior mutant selectivity versus Imatinib and Dasatinib, mitigating off-target toxicity . While Osimertinib excels in CNS penetration, this compound’s balanced pharmacokinetics (e.g., moderate t1/2) may reduce dosing frequency compared to Dasatinib’s short half-life . However, this compound’s lower solubility compared to Osimertinib (32 vs. 48 µg/mL) necessitates formulation enhancements for IV administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
